molecular formula C21H17N3O5 B2636097 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1448030-75-8

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Katalognummer: B2636097
CAS-Nummer: 1448030-75-8
Molekulargewicht: 391.383
InChI-Schlüssel: ZHMSBWABSFDFOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a quinazolin-4(3H)-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Intermediate: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzo[d][1,3]dioxole ring.

    Synthesis of the But-2-yn-1-yl Intermediate: The but-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction between an alkyne and an aryl halide.

    Quinazolin-4(3H)-one Formation: The quinazolin-4(3H)-one core is synthesized through the cyclization of an anthranilic acid derivative with an appropriate amine.

    Final Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole intermediate with the but-2-yn-1-yl intermediate, followed by the attachment of the quinazolin-4(3H)-one moiety through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolin-4(3H)-one core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound can be used as a probe to study the biological pathways involving quinazolinone derivatives.

    Chemical Biology: It serves as a tool to explore the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Wirkmechanismus

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets, while the quinazolin-4(3H)-one core can interact with active sites or allosteric sites of enzymes. This compound may inhibit enzyme activity by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the catalytic process.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Unique due to its specific combination of functional groups.

    Quinazolinone Derivatives: Commonly studied for their anticancer and antimicrobial properties.

    Benzo[d][1,3]dioxole Derivatives: Known for their roles in various biological activities, including enzyme inhibition and receptor modulation.

Uniqueness

The uniqueness of this compound lies in its dual functional groups that allow it to interact with multiple biological targets simultaneously, potentially leading to synergistic effects in therapeutic applications.

Biologische Aktivität

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and a quinazoline derivative. Its molecular formula is C20H16N2O5C_{20}H_{16}N_{2}O_{5}, and it has a molecular weight of approximately 364.36 g/mol . The structural diversity provided by the benzo[d][1,3]dioxole and quinazoline groups may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole unit followed by coupling with the quinazoline derivative. The synthetic pathways are crucial for producing the compound in sufficient quantities for biological testing .

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown half-maximal inhibitory concentration (IC50) values ranging from 0.3 to 10 μM against different tumor types .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC50 (μM)Cell Line
Compound A0.5HeLa
Compound B2.0MCF7
Compound C9.0A549

This table illustrates the comparative cytotoxicity of related compounds that may share mechanisms of action with this compound.

The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors involved in cancer progression. The benzo[d][1,3]dioxole moiety can facilitate π–π interactions with aromatic residues in target proteins, while the but-2-yn-1-yl linker provides spatial flexibility that may enhance binding affinity .

Antidiabetic Potential

In addition to anticancer activity, derivatives of similar benzodioxole compounds have been evaluated for their antidiabetic potential. For instance, some derivatives showed significant inhibition of α-amylase with IC50 values as low as 0.68 µM . This suggests that this compound could also be explored for its potential in managing diabetes.

Case Studies

Recent studies have highlighted the efficacy of benzodioxole derivatives in various biological assays:

  • Antitumor Activity : A study reported that a related compound exhibited potent cytotoxic effects on breast cancer cells with an IC50 value of 6 μM, leading to apoptosis through G2/M cell cycle arrest .
  • In Vivo Efficacy : In vivo experiments demonstrated that certain derivatives significantly reduced blood glucose levels in diabetic mice models, indicating potential therapeutic applications in diabetes management .

Eigenschaften

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c25-20(12-24-13-23-17-6-2-1-5-16(17)21(24)26)22-9-3-4-10-27-15-7-8-18-19(11-15)29-14-28-18/h1-2,5-8,11,13H,9-10,12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMSBWABSFDFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.